MTSBn Uniquely Restores Fast Inactivation in Heart Sodium Channels, Contrasting with Disruption by MTSES, MTSET, and MTSEA
In a comparative study on the human heart sodium channel mutant hH1/F1486C, Benzyl Methanethiosulfonate (MTSBn) was the only tested MTS reagent that restored fast inactivation and its voltage dependence. In contrast, exposure to the other MTS reagents MTSES, MTSET, and MTSEA further disrupted macroscopic inactivation. This demonstrates that the benzyl group's specific hydrophobic and steric properties are essential for functional rescue at this site, a function that other in-class charged probes cannot replicate [1].
| Evidence Dimension | Functional effect on macroscopic fast inactivation of hH1/F1486C mutant sodium channels |
|---|---|
| Target Compound Data | Complete restoration of fast inactivation and its voltage-dependence |
| Comparator Or Baseline | MTSES, MTSET, and MTSEA: Further disruption of macroscopic inactivation |
| Quantified Difference | Qualitative yet binary differentiation (restoration vs. disruption) |
| Conditions | Site-directed mutagenesis and whole-cell patch-clamp electrophysiology in tsA201 cells |
Why This Matters
This evidence proves that MTSBn is not merely a neutral thiol probe but a functional mimetic of the native phenylalanine residue, making it the only rational choice for experiments designed to rescue or probe hydrophobic inactivation gates.
- [1] Chahine, M., Deschênes, I., Trottier, E., Chen, L. Q., & Kallen, R. G. (1997). Restoration of fast inactivation in an inactivation-defective human heart sodium channel by the cysteine modifying reagent benzyl-MTS: analysis of IFM-ICM mutation. Biochemical and Biophysical Research Communications, 233(3), 606–610. View Source
